5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a bicyclic core with a pyrazole ring fused to a pyridine ring. Key structural features include:
- 5-Ethyl substituent: A short alkyl chain at position 5, which may influence lipophilicity and steric interactions.
- 3-Oxo and 2-phenyl groups: These contribute to hydrogen-bonding capabilities and structural rigidity.
Properties
IUPAC Name |
5-ethyl-N-[(2-methoxyphenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-3-26-14-18(22(28)24-13-16-9-7-8-12-20(16)30-2)21-19(15-26)23(29)27(25-21)17-10-5-4-6-11-17/h4-12,14-15H,3,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFHNNBNOYUMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the phenyl group: This step may involve the use of Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds.
Addition of the ethyl group: This can be done through alkylation reactions using ethyl halides under basic conditions.
Attachment of the methoxybenzyl group: This step may involve nucleophilic substitution reactions using methoxybenzyl halides.
Formation of the carboxamide group: This can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving pyrazolopyridine derivatives.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the precise mechanism of action.
Comparison with Similar Compounds
Substituent Effects at Position 5 and the Amide Nitrogen
The substituents at position 5 (alkyl/aryl) and the amide nitrogen (benzyl derivatives) significantly impact physicochemical properties. Below is a comparative analysis based on synthesized analogs:
Table 1: Key Data for Structural Analogs
*Inferred from amide C=O stretching frequencies in related compounds.
Key Observations:
Position 5 Substituents :
- Alkyl vs. Aryl : Propyl (6c) and ethyl (target) substituents yield lower melting points (212–214°C and inferred <220°C) compared to aromatic substituents (e.g., 4-nitrobenzyl in 6h: 227–229°C). Aryl groups enhance crystal packing via π-π interactions, raising melting points .
- Electron-Withdrawing Groups : The 4-nitrobenzyl group in 6h increases yield (93%) compared to 4-methoxybenzyl (77%), likely due to improved electrophilicity facilitating nucleophilic substitution .
Amide vs. Ester Functional Groups :
- The target’s carboxamide group (vs. esters in 6g, 6h) may enhance metabolic stability, as amides resist hydrolysis better than esters. This is critical for pharmaceutical applications, though bioactivity data are absent in the evidence .
- Amide Substituents : The 2-methoxybenzyl group in the target introduces steric bulk compared to smaller groups like 2-methoxyethyl (923233-41-4). This could reduce solubility but improve binding affinity in hydrophobic environments .
Molecular Weight and Solubility Considerations
- The target compound’s molecular formula (estimated C24H24N4O3; MW ~416.5 g/mol) exceeds that of propyl-substituted analogs (e.g., 923233-41-4: MW 354.4 g/mol ). Increased molecular weight may reduce aqueous solubility, necessitating formulation strategies for pharmaceutical use.
Biological Activity
5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and the structure-activity relationship (SAR) of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The process generally includes the formation of the pyrazole ring followed by subsequent modifications to introduce the ethyl and methoxybenzyl groups.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to 5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains showed promising results:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 mg/mL |
| Compound B | S. aureus | 0.25 mg/mL |
| Compound C | P. aeruginosa | 1 mg/mL |
These results indicate the potential of such compounds in developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to antimicrobial effects, compounds similar to 5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine have shown significant anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX) is a common mechanism through which these compounds exert their effects:
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| Compound D | 0.04 ± 0.01 (Celecoxib standard) |
| Compound E | 0.04 ± 0.02 |
These findings suggest that derivatives can serve as effective anti-inflammatory agents comparable to established drugs like celecoxib .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. In vitro assays using various cancer cell lines demonstrated significant antiproliferative effects:
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| MCF-7 | 18.36 | Tamoxifen: 23.31 |
| PC-3 | 1.48 | Doxorubicin: 0.19 |
These results indicate a selective action against specific cancer cell lines, highlighting the compound's therapeutic potential in oncology .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the molecular structure significantly affect biological activity. The presence of electron-donating groups such as methoxy enhances activity against COX enzymes and improves antimicrobial properties. Conversely, substituents that hinder molecular interactions reduce efficacy.
Case Studies
A recent case study investigated the pharmacological profile of a series of pyrazole derivatives similar to our compound. The study highlighted their dual action as both anti-inflammatory and antimicrobial agents, suggesting a versatile therapeutic application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
